REACTION_CXSMILES
|
[CH:1]1[C:6]([Cl:7])=[CH:5][C:4]([Cl:8])=[C:3]([CH2:9][O:10][CH:11]([C:18]2[CH:19]=[CH:20][C:21]([Cl:25])=[CH:22][C:23]=2[Cl:24])[CH2:12][N:13]2[CH:17]=[N:16][CH:15]=[CH:14]2)[CH:2]=1.[N+]([O-])(O)=O.N1(C([O-])=O)CCCC1=O>C(O)C.O>[CH:1]1[C:6]([Cl:7])=[CH:5][C:4]([Cl:8])=[C:3]([CH2:9][O:10][CH:11]([C:18]2[CH:19]=[CH:20][C:21]([Cl:25])=[CH:22][C:23]=2[Cl:24])[CH2:12][N:13]2[CH:17]=[N:16][CH:15]=[CH:14]2)[CH:2]=1 |f:0.1|
|
Name
|
|
Quantity
|
0.06 g
|
Type
|
reactant
|
Smiles
|
C1=CC(=C(C=C1Cl)Cl)COC(CN2C=CN=C2)C=3C=CC(=CC3Cl)Cl.[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
pyrrolidone carboxylate
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
N1(C(CCC1)=O)C(=O)[O-]
|
Name
|
water alcohol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.44 g
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=C(C=C1Cl)Cl)COC(CN2C=CN=C2)C=3C=CC(=CC3Cl)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 0.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]1[C:6]([Cl:7])=[CH:5][C:4]([Cl:8])=[C:3]([CH2:9][O:10][CH:11]([C:18]2[CH:19]=[CH:20][C:21]([Cl:25])=[CH:22][C:23]=2[Cl:24])[CH2:12][N:13]2[CH:17]=[N:16][CH:15]=[CH:14]2)[CH:2]=1.[N+]([O-])(O)=O.N1(C([O-])=O)CCCC1=O>C(O)C.O>[CH:1]1[C:6]([Cl:7])=[CH:5][C:4]([Cl:8])=[C:3]([CH2:9][O:10][CH:11]([C:18]2[CH:19]=[CH:20][C:21]([Cl:25])=[CH:22][C:23]=2[Cl:24])[CH2:12][N:13]2[CH:17]=[N:16][CH:15]=[CH:14]2)[CH:2]=1 |f:0.1|
|
Name
|
|
Quantity
|
0.06 g
|
Type
|
reactant
|
Smiles
|
C1=CC(=C(C=C1Cl)Cl)COC(CN2C=CN=C2)C=3C=CC(=CC3Cl)Cl.[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
pyrrolidone carboxylate
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
N1(C(CCC1)=O)C(=O)[O-]
|
Name
|
water alcohol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.44 g
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=C(C=C1Cl)Cl)COC(CN2C=CN=C2)C=3C=CC(=CC3Cl)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 0.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]1[C:6]([Cl:7])=[CH:5][C:4]([Cl:8])=[C:3]([CH2:9][O:10][CH:11]([C:18]2[CH:19]=[CH:20][C:21]([Cl:25])=[CH:22][C:23]=2[Cl:24])[CH2:12][N:13]2[CH:17]=[N:16][CH:15]=[CH:14]2)[CH:2]=1.[N+]([O-])(O)=O.N1(C([O-])=O)CCCC1=O>C(O)C.O>[CH:1]1[C:6]([Cl:7])=[CH:5][C:4]([Cl:8])=[C:3]([CH2:9][O:10][CH:11]([C:18]2[CH:19]=[CH:20][C:21]([Cl:25])=[CH:22][C:23]=2[Cl:24])[CH2:12][N:13]2[CH:17]=[N:16][CH:15]=[CH:14]2)[CH:2]=1 |f:0.1|
|
Name
|
|
Quantity
|
0.06 g
|
Type
|
reactant
|
Smiles
|
C1=CC(=C(C=C1Cl)Cl)COC(CN2C=CN=C2)C=3C=CC(=CC3Cl)Cl.[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
pyrrolidone carboxylate
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
N1(C(CCC1)=O)C(=O)[O-]
|
Name
|
water alcohol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.44 g
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=C(C=C1Cl)Cl)COC(CN2C=CN=C2)C=3C=CC(=CC3Cl)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 0.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |